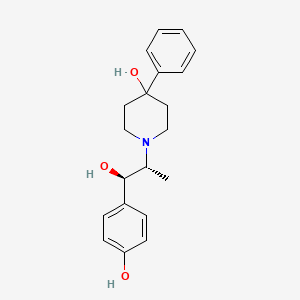

(R,R)-Traxoprodil

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C20H25NO3 |

|---|---|

Peso molecular |

327.4 g/mol |

Nombre IUPAC |

1-[(1R,2R)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]-4-phenylpiperidin-4-ol |

InChI |

InChI=1S/C20H25NO3/c1-15(19(23)16-7-9-18(22)10-8-16)21-13-11-20(24,12-14-21)17-5-3-2-4-6-17/h2-10,15,19,22-24H,11-14H2,1H3/t15-,19+/m1/s1 |

Clave InChI |

QEMSVZNTSXPFJA-BEFAXECRSA-N |

SMILES isomérico |

C[C@H]([C@@H](C1=CC=C(C=C1)O)O)N2CCC(CC2)(C3=CC=CC=C3)O |

SMILES canónico |

CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)(C3=CC=CC=C3)O |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to (R,R)-Traxoprodil (CP-101,606)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R,R)-Traxoprodil, also known as CP-101,606, is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting a high affinity for the GluN2B subunit.[1][2] Developed by Pfizer, it has demonstrated neuroprotective, analgesic, anti-Parkinsonian, and rapid-acting antidepressant effects in preclinical and clinical studies.[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and pharmacological data of this compound. Detailed methodologies for key experimental assays are presented, and its therapeutic potential and limitations, including the reasons for the cessation of its clinical development, are discussed.

Chemical Structure and Physicochemical Properties

This compound is a synthetic, small-molecule compound belonging to the substituted phenethylamine (B48288) and β-hydroxyamphetamine class.[4]

IUPAC Name: (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol[4]

Synonyms: CP-101,606, CP-98113[4]

Chemical Formula: C₂₀H₂₅NO₃[5]

Molecular Weight: 327.42 g/mol [5]

| Property | Value | Reference |

| CAS Number | 134234-12-1 | [4] |

| Boiling Point | 534.4±50.0 °C (Predicted) | [5] |

| Density | 1.228 g/cm³ | [5] |

| pKa | 9.99±0.26 (Predicted) | [4] |

| Solubility | DMSO: ≥35mg/mL | [4] |

| Appearance | White to tan powder | [4] |

Mechanism of Action: Selective GluN2B Antagonism

This compound exerts its pharmacological effects through the selective, non-competitive antagonism of the NMDA receptor, with a particular high affinity for the GluN2B subunit.[2] The NMDA receptor is a ligand-gated ion channel crucial for excitatory synaptic transmission, synaptic plasticity, learning, and memory. It is a heterotetrameric complex typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits (A-D).

The subunit composition of the NMDA receptor dictates its physiological and pharmacological properties. The GluN2B subunit is predominantly expressed in the forebrain and hippocampus and is implicated in various neurological and psychiatric disorders.[2][6] this compound binds to the ifenprodil (B1662929) site, an allosteric modulatory site at the interface of the GluN1 and GluN2B subunits, thereby inhibiting ion channel opening and subsequent calcium influx.[2][7] This selective antagonism of GluN2B-containing NMDA receptors is thought to underlie its therapeutic effects while potentially mitigating some of the side effects associated with non-selective NMDA receptor blockade.

Pharmacological Properties

Binding Affinity and Potency

This compound is a potent antagonist of GluN2B-containing NMDA receptors. Its high selectivity is a key feature, distinguishing it from other NMDA receptor antagonists.

| Parameter | Value | Receptor/Assay | Reference |

| IC₅₀ | 10 nM | Protection of hippocampal neurons from glutamate toxicity | [1] |

| IC₅₀ | ~20 µM | α1 adrenergic affinity | [1] |

| Binding Free Energy | -3.5063 kcal/mol | NMDA Receptor (in silico) | [1] |

Note: A lower IC₅₀ value indicates higher potency.

Pharmacokinetics

The pharmacokinetic profile of this compound has been investigated in humans, revealing differences based on cytochrome P450 2D6 (CYP2D6) metabolizer status.

| Parameter | Extensive Metabolizers (EM) | Poor Metabolizers (PM) | Reference |

| Oral Bioavailability | ~22.8% - 62.1% (dose-dependent) | ~80% (dose-independent) | [8] |

| Elimination Half-life (t½) | ~2-4 hours | ~20 hours | [8] |

| Plasma Clearance | High (~27 mL/min/kg) | Low (~4 mL/min/kg) | [8] |

| Volume of Distribution (Vd) | ~4 L/kg | ~6.5 L/kg | [8] |

| Cmax (Oral) | Increases more than proportionally with dose | Increases proportionally with dose | [8] |

Metabolism: this compound is primarily metabolized by the polymorphic enzyme CYP2D6. In extensive metabolizers, it undergoes significant first-pass metabolism. The main metabolic pathways are hydroxylation and subsequent conjugation. In poor metabolizers, direct conjugation is the major route of elimination.

Experimental Protocols

Radioligand Binding Assay for NMDA Receptor

This protocol describes a competitive binding assay to determine the affinity of a test compound for the NMDA receptor, using a radiolabeled ligand such as [³H]ifenprodil.

Materials:

-

Rat brain tissue (e.g., cortex and hippocampus)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

[³H]ifenprodil (radioligand)

-

This compound or other non-labeled competitor compounds

-

Scintillation fluid and vials

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat brain tissue in ice-cold binding buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension and centrifugation. Resuspend the final pellet in fresh binding buffer.

-

Assay Incubation: In test tubes, combine the prepared membranes, [³H]ifenprodil at a fixed concentration, and varying concentrations of the unlabeled competitor compound (e.g., this compound).

-

Total and Non-specific Binding: For total binding, omit the competitor compound. For non-specific binding, add a high concentration of a known NMDA receptor ligand (e.g., unlabeled ifenprodil).

-

Incubation: Incubate the mixture at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding) from the resulting sigmoidal curve. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion flow through NMDA receptors in response to agonist application and the modulatory effects of antagonists like this compound.

Materials:

-

HEK293 cells expressing specific NMDA receptor subunits (e.g., GluN1/GluN2B)

-

External solution (containing physiological concentrations of ions)

-

Internal solution (for the patch pipette, mimicking intracellular ion concentrations)

-

NMDA receptor agonists (glutamate and glycine)

-

This compound

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulator

-

Inverted microscope

-

Glass micropipettes

Procedure:

-

Cell Culture: Culture HEK293 cells expressing the desired NMDA receptor subunits on coverslips.

-

Pipette Preparation: Fabricate glass micropipettes with a specific resistance and fill them with the internal solution.

-

Cell Patching: Under the microscope, carefully approach a cell with the micropipette and form a high-resistance seal (gigaohm seal) with the cell membrane.

-

Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch under the pipette tip, establishing electrical access to the cell's interior.

-

Recording: Clamp the cell membrane at a specific holding potential (e.g., -70 mV).

-

Agonist Application: Perfuse the cell with the external solution containing NMDA and glycine (B1666218) to evoke an inward current through the NMDA receptors.

-

Antagonist Application: Co-apply this compound with the agonists to measure the inhibition of the NMDA receptor-mediated current.

-

Data Acquisition and Analysis: Record the currents before and after the application of the antagonist. Analyze the data to determine the extent of inhibition and the IC₅₀ of the antagonist.

Therapeutic Potential and Clinical Development

This compound has been investigated for several therapeutic applications, primarily leveraging its neuroprotective and antidepressant properties.

Neuroprotection

Due to its ability to block excessive calcium influx through NMDA receptors, a key mechanism in excitotoxicity, this compound was studied as a potential treatment for acute ischemic stroke and traumatic brain injury. Clinical trials showed only modest benefits.

Depression

More recently, this compound has gained attention for its potential as a rapid-acting antidepressant, similar to ketamine.[4] A small clinical trial in patients with treatment-resistant depression demonstrated a significant and rapid antidepressant response following a single administration.[4] The response rate was 60% compared to 20% for placebo.[4]

Clinical Trial Discontinuation

The clinical development of this compound was halted due to concerns about cardiac side effects, specifically QT interval prolongation.[4] This adverse effect, which can increase the risk of serious cardiac arrhythmias, outweighed the potential therapeutic benefits in the initial target indications.

Synthesis

The synthesis of this compound is a multi-step process that can be achieved through various synthetic routes. A common approach involves the stereoselective synthesis starting from chiral precursors to obtain the desired (1S,2S) stereochemistry. One reported method is based on the structure-activity relationship program starting from ifenprodil.[1] A key step involves the reaction of a suitably protected and activated propiophenone (B1677668) derivative with 4-hydroxy-4-phenylpiperidine, followed by stereoselective reduction and deprotection steps. The specific reaction conditions, catalysts, and purification methods are critical to achieving high purity and stereoselectivity of the final product.

Conclusion

This compound remains a significant pharmacological tool for studying the role of the GluN2B subunit of the NMDA receptor in health and disease. Its high potency and selectivity make it a valuable research compound. While its clinical development was terminated due to cardiovascular safety concerns, the rapid antidepressant effects observed in clinical trials have spurred further research into the development of second-generation GluN2B-selective antagonists with improved safety profiles for the treatment of major depressive disorder and other neuropsychiatric conditions. This technical guide provides a foundational understanding of the chemical, pharmacological, and clinical aspects of this compound to aid researchers and drug development professionals in this field.

References

- 1. (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol: a potent new neuroprotectant which blocks N-methyl-D-aspartate responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Traxoprodil, a selective antagonist of the NR2B subunit of the NMDA receptor, potentiates the antidepressant-like effects of certain antidepressant drugs in the forced swim test in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antidepressant actions of ketamine: from molecular mechanisms to clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (1S,2S)-1-(4-HYDROXYPHENYL)-2-(4-HYDROXY-4-PHENYLPIPERIDINO)-1-PROPANOL CAS#: 134234-12-1 [amp.chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. researchgate.net [researchgate.net]

- 7. Mapping the Binding of GluN2B-Selective N-Methyl-d-aspartate Receptor Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Low concentrations of neuroactive steroids alter kinetics of [3H]ifenprodil binding to the NMDA receptor in rat frontal cortex - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into the Structural Nuances of (R,R)-Traxoprodil and Ifenprodil: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive analysis of the structural and functional distinctions between (R,R)-Traxoprodil and its progenitor, ifenprodil (B1662929). Both compounds are potent antagonists of the N-methyl-D-aspartate (NMDA) receptor, exhibiting selectivity for the GluN2B subunit. This document is intended for researchers, scientists, and drug development professionals engaged in the study of NMDA receptor pharmacology and the development of novel therapeutics targeting this critical ion channel.

Core Structural Differences: From Racemate to a Refined Enantiomer

Ifenprodil, a phenylethanolamine derivative, possesses two chiral centers, resulting in four possible stereoisomers.[1] Commercial ifenprodil is a racemic mixture. This compound, also known as CP-101,606, is the (1R,2R) stereoisomer of a derivative of ifenprodil.[2] This specific stereochemical configuration is crucial for its enhanced selectivity and potency at the GluN2B subunit of the NMDA receptor.

The core structure of both molecules features a substituted phenethylamine (B48288) and a β-hydroxyamphetamine derivative.[3] However, key structural modifications distinguish this compound from ifenprodil. While ifenprodil possesses a 4-benzylpiperidine (B145979) moiety, this compound incorporates a 4-(4-hydroxyphenyl)-4-phenylpiperidin-1-yl group. This seemingly subtle alteration has profound implications for its pharmacological profile, contributing to a higher affinity and greater selectivity for GluN2B-containing NMDA receptors.

Quantitative Comparison of Receptor Affinity and Potency

The enhanced selectivity of this compound for the GluN2B subunit is evident in its binding affinity (Ki) and inhibitory concentration (IC50) values compared to the various stereoisomers of ifenprodil. The following table summarizes key quantitative data from the literature.

| Compound | Target | Assay Type | Value | Reference |

| (1R,2R)-Ifenprodil | GluN2B-NMDA Receptor | Radioligand Binding (Ki) | 5.8 nM | [2][4] |

| GluN2B-NMDA Receptor | Two-Electrode Voltage Clamp (IC50) | 223 nM | [2][4] | |

| (1S,2S)-Ifenprodil | GluN2B-NMDA Receptor | Radioligand Binding (Ki) | 13.5 nM | [4] |

| (1R,2S)-Ifenprodil | GluN2B-NMDA Receptor | Radioligand Binding (Ki) | 14.4 nM | [4] |

| σ1 Receptor | Radioligand Binding (Ki) | 22 nM | [4] | |

| σ2 Receptor | Radioligand Binding (Ki) | 4.6 nM | [4] | |

| (1S,2R)-Ifenprodil | GluN2B-NMDA Receptor | Radioligand Binding (Ki) | Not significantly different from (1R,2S) | [4] |

| Ifenprodil (racemic) | NMDA Receptor (high affinity component) | Whole-cell patch clamp (IC50) | 0.75 µM | [5] |

| NMDA Receptor (low affinity component) | Whole-cell patch clamp (IC50) | 161 µM | [5] | |

| NR1A/NR2B Receptors | Voltage-clamp recording (IC50) | < 0.8 µM | [1] | |

| NR1A/NR2A Receptors | Voltage-clamp recording (IC50) | > 100 µM | [1] | |

| This compound (CP-101,606) | Recombinant human NR1a/NR2B | [3H]ifenprodil binding | Similar affinity to ifenprodil | [6] |

Experimental Protocols

Radioligand Binding Assay for NMDA Receptors

Objective: To determine the binding affinity (Ki) of test compounds for the GluN2B subunit of the NMDA receptor.

Methodology:

-

Membrane Preparation: Whole brains from rodents (e.g., Wistar rats) are homogenized in a cold lysis buffer (e.g., 30 mM HEPES, 110 mM NaCl, 5 mM KCl, 2.5 mM CaCl2, and 1.2 mM MgCl2). The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the BCA assay.[7]

-

Competitive Binding Assay: A fixed concentration of a radiolabeled ligand specific for the ifenprodil binding site on the GluN2B subunit (e.g., [3H]ifenprodil or a more selective alternative like [3H]OF-NB1) is incubated with the membrane preparation in the presence of a range of concentrations of the unlabeled test compound (this compound or ifenprodil stereoisomers).[7]

-

Incubation and Filtration: The reaction vials are incubated at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 1 hour) to reach equilibrium.[7] The incubation is terminated by rapid vacuum filtration through glass fiber filters, which traps the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

-

Quantification and Analysis: The radioactivity retained on the filters is measured using liquid scintillation counting. The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[8]

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the inhibitory effect (IC50) of test compounds on NMDA receptor-mediated currents.

Methodology:

-

Cell Preparation: Cultured neurons (e.g., rat cortical or hippocampal neurons) or cell lines (e.g., HEK293 cells) expressing recombinant NMDA receptors (e.g., GluN1/GluN2B) are used.[5][9]

-

Recording Setup: The whole-cell patch-clamp technique is employed to record ion currents flowing through the NMDA receptors. A glass micropipette filled with an internal solution is sealed onto the membrane of a single cell.

-

Current Evocation: NMDA receptor-mediated currents are evoked by the application of NMDA and a co-agonist like glycine. To isolate NMDA receptor currents, antagonists for other glutamate (B1630785) receptors (e.g., CNQX for AMPA receptors) and GABA receptors (e.g., picrotoxin) are included in the external solution.[9]

-

Drug Application: The test compound (this compound or ifenprodil) is applied to the cell at various concentrations. The effect of the compound on the amplitude of the NMDA-evoked current is measured.

-

Data Analysis: A concentration-response curve is constructed by plotting the percentage of current inhibition against the drug concentration. The IC50 value is determined by fitting the data to the Hill equation.[10]

Signaling Pathways and Logical Relationships

The antagonism of GluN2B-containing NMDA receptors by this compound and ifenprodil initiates a cascade of downstream signaling events. This compound, in particular, has been investigated for its antidepressant-like effects, which are linked to the modulation of specific intracellular pathways.

Caption: Downstream signaling of this compound.

The binding of this compound to the GluN2B subunit leads to the inhibition of the NMDA receptor. This action has been shown to modulate the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway.[11][12] Specifically, it can lead to the activation of the ERK/CREB pathway, resulting in the upregulation of BDNF, a key molecule in neurogenesis and synaptic plasticity, which is often dysregulated in depression.[11][12] Concurrently, inhibition of the NMDA receptor can also affect the AKT/FOXO pathway, leading to the inhibition of the pro-apoptotic factor Bim, thereby promoting cell survival.[11][12]

The structural relationship between ifenprodil's stereoisomers and their activity is critical. The (1R,2R) configuration of ifenprodil demonstrates the highest affinity for the GluN2B subunit.[2][4]

Caption: Ifenprodil stereoisomer GluN2B affinity.

This guide highlights the critical importance of stereochemistry in drug design and the successful refinement of a lead compound, ifenprodil, into a more selective and potent molecule, this compound. The detailed methodologies and comparative data presented herein are intended to facilitate further research into the therapeutic potential of GluN2B-selective NMDA receptor antagonists.

References

- 1. Antagonist properties of the stereoisomers of ifenprodil at NR1A/NR2A and NR1A/NR2B subtypes of the NMDA receptor expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ifenprodil Stereoisomers: Synthesis, Absolute Configuration, and Correlation with Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Traxoprodil - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Ifenprodil blocks N-methyl-D-aspartate receptors by a two-component mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterisation of N-methyl-D-aspartate receptor-specific [(3)H]Ifenprodil binding to recombinant human NR1a/NR2B receptors compared with native receptors in rodent brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development and Validation of [3H]OF-NB1 for Preclinical Assessment of GluN1/2B Candidate Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 9. Electrophysiological Characterization of AMPA and NMDA Receptors in Rat Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mapping the Binding Site of the Neuroprotectant Ifenprodil on NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Traxoprodil Produces Antidepressant-Like Behaviors in Chronic Unpredictable Mild Stress Mice through BDNF/ERK/CREB and AKT/FOXO/Bim Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

(R,R)-Traxoprodil: An In-Depth Technical Guide to its In Vitro Neuroprotective Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R,R)-Traxoprodil, also known as CP-101,606, is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B subunit.[1][2][3] This selectivity for the GluN2B subunit, which is predominantly expressed in the forebrain, has positioned this compound as a compound of significant interest for its neuroprotective potential in various neurological disorders associated with glutamate (B1630785) excitotoxicity, such as stroke and traumatic brain injury.[1] This technical guide provides a comprehensive overview of the in vitro neuroprotective effects of this compound, detailing its mechanism of action, quantitative efficacy, experimental protocols, and the key signaling pathways involved.

Mechanism of Action

The neuroprotective effects of this compound are primarily attributed to its ability to block the ion channel of GluN2B-containing NMDA receptors.[4][5] Overactivation of these receptors by the excitatory neurotransmitter glutamate leads to an excessive influx of calcium ions (Ca2+) into neurons. This calcium overload triggers a cascade of detrimental intracellular events, including the activation of proteases and nucleases, mitochondrial dysfunction, and the production of reactive oxygen species, ultimately leading to neuronal death, a phenomenon known as excitotoxicity.[6][7] By selectively antagonizing the GluN2B subunit, this compound effectively mitigates this pathological Ca2+ influx, thereby preventing the downstream neurotoxic cascade.

Quantitative Data on Neuroprotective Efficacy

The potency of this compound in protecting neurons from excitotoxic insults has been quantified in several in vitro studies. The following table summarizes the key findings:

| Assay Type | Cell Type | Insult | Key Parameter | Value | Reference |

| Glutamate-Induced Neurotoxicity | Primary Hippocampal Neurons (rat) | Glutamate | IC50 (co-administration) | 11 nM | [1][3] |

| Glutamate-Induced Neurotoxicity | Primary Hippocampal Neurons (rat) | Glutamate | IC50 (post-insult administration) | 35 nM | [3] |

| Glutamate-Induced Neurotoxicity | Cerebellar Neurons | Glutamate | Neuroprotection | No effect up to 10 µM | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for in vitro neuroprotection assays used to evaluate the efficacy of this compound.

Glutamate-Induced Excitotoxicity Assay in Primary Neuronal Cultures

This assay assesses the ability of a compound to protect neurons from death induced by excessive glutamate exposure.

a. Primary Neuron Culture:

-

Primary hippocampal or cortical neurons are isolated from embryonic day 18 (E18) rat or mouse brains.

-

The tissue is mechanically and enzymatically dissociated to obtain a single-cell suspension.

-

Cells are plated on poly-D-lysine-coated culture plates or coverslips in a suitable neuronal culture medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin).

-

Cultures are maintained at 37°C in a humidified incubator with 5% CO2 for 7-14 days to allow for maturation and synapse formation.

b. Excitotoxic Insult and Treatment:

-

The culture medium is replaced with a defined salt solution (e.g., Hanks' Balanced Salt Solution) with or without the test compound, this compound, at various concentrations.

-

After a pre-incubation period (e.g., 15-30 minutes), glutamate is added to the medium at a final concentration known to induce significant neuronal death (typically 20-100 µM).

-

The neurons are exposed to glutamate for a short duration (e.g., 5-15 minutes).

-

The glutamate-containing medium is then washed out and replaced with the original culture medium (with or without the test compound).

c. Assessment of Neuroprotection:

-

Cell viability is assessed 24 hours after the glutamate insult.

-

Commonly used methods include:

-

MTT Assay: Measures the metabolic activity of viable cells.

-

LDH Release Assay: Measures the amount of lactate (B86563) dehydrogenase released from damaged cells into the culture medium.

-

Live/Dead Staining: Utilizes fluorescent dyes like Calcein-AM (stains live cells green) and Propidium Iodide or Ethidium Homodimer-1 (stains dead cells red).

-

Immunocytochemistry: Staining for neuronal markers (e.g., NeuN or MAP2) to visualize and quantify surviving neurons.

-

Oxygen-Glucose Deprivation (OGD) Model

This in vitro model simulates the ischemic conditions of a stroke by depriving neuronal cultures of oxygen and glucose.

a. OGD Procedure:

-

Mature primary neuronal cultures are transferred to a glucose-free balanced salt solution (e.g., Earle's Balanced Salt Solution).

-

The cultures are placed in a hypoxic chamber with a controlled atmosphere (e.g., 95% N2, 5% CO2) at 37°C for a duration that induces significant cell death (typically 60-120 minutes).

-

This compound is typically added to the glucose-free medium before and during the OGD period.

b. Reoxygenation:

-

Following the OGD period, the glucose-free medium is replaced with the original, glucose-containing culture medium.

-

The cultures are returned to a normoxic incubator (95% air, 5% CO2) at 37°C.

c. Assessment of Neuroprotection:

-

Neuronal viability is assessed 24-48 hours after the OGD insult using the same methods described for the glutamate excitotoxicity assay.

Signaling Pathways and Visualizations

The neuroprotective action of this compound is initiated by the blockade of GluN2B-containing NMDA receptors. This primary event prevents the influx of Ca2+ and subsequently inhibits a cascade of downstream signaling pathways that lead to neuronal death.

Caption: Mechanism of this compound Neuroprotection.

The following diagram illustrates the experimental workflow for assessing the neuroprotective effects of this compound in a typical in vitro excitotoxicity assay.

Caption: In Vitro Neuroprotection Assay Workflow.

Delving deeper into the intracellular signaling cascade, the blockade of Ca2+ influx by this compound prevents the activation of several downstream death-promoting pathways.

Caption: Downstream Signaling Pathways Inhibited by this compound.

Conclusion

This compound demonstrates potent and selective neuroprotective effects in in vitro models of glutamate excitotoxicity. Its mechanism of action, centered on the blockade of GluN2B-containing NMDA receptors, effectively prevents the downstream signaling cascades that lead to neuronal death. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to advance our understanding and treatment of neurological disorders characterized by excitotoxic neurodegeneration. Further in vitro studies could continue to elucidate the full spectrum of its neuroprotective mechanisms and identify potential synergistic interactions with other therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol: a potent new neuroprotectant which blocks N-methyl-D-aspartate responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CP-101606 Pfizer Inc - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Traxoprodil, a selective antagonist of the NR2B subunit of the NMDA receptor, potentiates the antidepressant-like effects of certain antidepressant drugs in the forced swim test in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Traxoprodil Produces Antidepressant-Like Behaviors in Chronic Unpredictable Mild Stress Mice through BDNF/ERK/CREB and AKT/FOXO/Bim Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms of Neuronal Protection against Excitotoxicity, Endoplasmic Reticulum Stress, and Mitochondrial Dysfunction in Stroke and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Multi‐Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]

The Antidepressant-like Profile of (R,R)-Traxoprodil: A Technical Guide for Preclinical Researchers

An In-depth Examination of the NMDA Receptor Antagonist (R,R)-Traxoprodil in Animal Models of Depression

This technical guide provides a comprehensive overview of the preclinical evidence supporting the antidepressant-like effects of this compound, a selective N-methyl-D-aspartate (NMDA) receptor antagonist targeting the NR2B subunit. The following sections detail the experimental protocols used to assess its efficacy in established animal models, present quantitative data from key studies, and illustrate the implicated signaling pathways. This document is intended for researchers, scientists, and drug development professionals in the field of neuroscience and psychopharmacology.

Core Mechanism of Action

This compound, also known as CP-101,606, exerts its effects by selectively antagonizing the NR2B subunit of the NMDA receptor. This action is believed to modulate glutamatergic neurotransmission, a key pathway implicated in the pathophysiology of depression. By inhibiting the NR1/NR2B channel, Traxoprodil reduces the frequency and duration of its opening, thereby preventing excessive calcium influx into neurons which can lead to excitotoxicity and neuronal damage.

Behavioral Pharmacology in Animal Models

The antidepressant-like properties of this compound have been primarily evaluated using the Forced Swim Test (FST) and the Tail Suspension Test (TST) in mice. Furthermore, its efficacy has been investigated in the Chronic Unpredictable Mild Stress (CUMS) model, which is considered to have greater etiological relevance to human depression.

Forced Swim Test (FST)

The FST is a widely used behavioral despair model to screen for potential antidepressant activity.

-

Animals: Male Albino Swiss mice are typically used.

-

Apparatus: A glass cylinder (25 cm height, 10 cm diameter) is filled with water (23-25°C) to a depth of 10 cm.

-

Procedure:

-

Mice are individually placed into the cylinder for a 6-minute session.

-

The duration of immobility, defined as the time the mouse spends floating motionless or making only small movements to keep its head above water, is recorded during the final 4 minutes of the test.

-

This compound or a vehicle control is administered intraperitoneally (i.p.) 60 minutes before the test.

-

-

Data Analysis: The total time of immobility is measured and statistically analyzed, typically using a one-way ANOVA followed by post-hoc tests.

Studies have demonstrated that this compound significantly reduces immobility time in the FST, indicative of an antidepressant-like effect.[1] Doses of 20 and 40 mg/kg have been shown to be effective.[1]

| Treatment Group | Dose (mg/kg) | Immobility Time (seconds) | Statistical Significance (vs. Control) |

| Control (Saline) | - | ~160 | - |

| This compound | 5 | No significant reduction | p > 0.05 |

| This compound | 10 | No significant reduction | p > 0.05 |

| This compound | 20 | Significant reduction | p < 0.0001 |

| This compound | 40 | Significant reduction | p < 0.0001 |

(Data are representative and compiled from published studies)

Furthermore, subtherapeutic doses of this compound have been shown to potentiate the antidepressant-like effects of conventional antidepressants like imipramine, fluoxetine, and escitalopram (B1671245) in the FST.[1][2]

Tail Suspension Test (TST)

The TST is another behavioral despair model that measures the immobility of mice when suspended by their tails.

-

Animals: Male mice are typically used.

-

Apparatus: Mice are suspended by their tails from a lever or a horizontal bar using adhesive tape, at a height where they cannot escape or hold onto nearby surfaces.

-

Procedure:

-

A small piece of tape is attached to the tail, approximately 1-2 cm from the tip.

-

The mouse is suspended for a 6-minute period.

-

The total duration of immobility is recorded. Immobility is defined as the absence of any limb or body movements, except for those required for respiration.

-

This compound or a vehicle control is administered prior to the test.

-

-

Data Analysis: The total immobility time is quantified and analyzed for statistical significance.

In the CUMS model, this compound demonstrated a significant reduction in immobility time in the TST.

| Treatment Group (in CUMS model) | Dose (mg/kg) | Duration of Administration | Immobility Time (seconds) | Statistical Significance (vs. CUMS + Vehicle) |

| Control | - | - | ~130 | - |

| CUMS + Vehicle | - | 21 days | ~200 | - |

| CUMS + this compound | 10 | 21 days | Significant reduction | p < 0.001 |

| CUMS + this compound | 20 | 21 days | Significant reduction | p < 0.001 |

| CUMS + this compound | 40 | 21 days | Significant reduction | p < 0.001 |

(Data are representative and compiled from published studies)

Chronic Unpredictable Mild Stress (CUMS)

The CUMS model involves exposing animals to a series of mild, unpredictable stressors over an extended period to induce a state analogous to human depression.

-

Animals: Male mice are typically used.

-

Procedure:

-

For a period of several weeks (e.g., 3-5 weeks), mice are subjected to a varying schedule of mild stressors.

-

Stressors may include: cage tilt, wet bedding, food or water deprivation, light/dark cycle reversal, and social isolation or crowding.

-

A control group is handled but not exposed to the stressors.

-

Following the stress period, behavioral tests such as the Sucrose Preference Test (to measure anhedonia), FST, and TST are conducted.

-

This compound or a vehicle is administered during the final weeks of the CUMS protocol.

-

-

Data Analysis: Behavioral measures and neurochemical analyses are compared between the control, CUMS, and CUMS + drug-treated groups.

This compound has been shown to reverse the depressive-like behaviors induced by CUMS.

| Behavioral Test | CUMS + Vehicle | CUMS + this compound (20 mg/kg) | Statistical Significance (vs. CUMS + Vehicle) |

| Sucrose Preference (%) | Decreased | Significantly Increased | p < 0.001 |

| FST Immobility (s) | Increased | Significantly Decreased | p < 0.001 |

| TST Immobility (s) | Increased | Significantly Decreased | p < 0.001 |

(Data are representative and compiled from published studies)

Neurochemical and Molecular Mechanisms

The antidepressant-like effects of this compound are associated with the modulation of key intracellular signaling pathways and the expression of neurotrophic factors.

Signaling Pathways

This compound has been shown to influence the Brain-Derived Neurotrophic Factor (BDNF)/Extracellular signal-regulated kinase (ERK)/cAMP response element-binding protein (CREB) and the Protein Kinase B (AKT)/Forkhead box O (FOXO)/Bcl-2-like protein 11 (Bim) signaling pathways.

Blockade of NR2B receptors by this compound is hypothesized to lead to an increase in BDNF expression. BDNF then activates its receptor, Tropomyosin receptor kinase B (TrkB), initiating a downstream cascade that includes the phosphorylation and activation of ERK and CREB. Activated CREB promotes the transcription of genes involved in neurogenesis and synaptic plasticity.

In the context of the CUMS model, stress can lead to the activation of the pro-apoptotic AKT/FOXO/Bim pathway. This compound has been shown to ameliorate the CUMS-induced alterations in this pathway.

Neurochemical Analysis

-

Sample Preparation:

-

Following behavioral testing, mice are euthanized, and brains are rapidly dissected and frozen.

-

Specific brain regions (e.g., hippocampus, prefrontal cortex) are homogenized in an appropriate buffer (e.g., perchloric acid).

-

The homogenate is centrifuged to precipitate proteins.

-

The supernatant is filtered and used for analysis.

-

-

HPLC System: A high-performance liquid chromatography system equipped with a C18 reverse-phase column and an electrochemical detector is typically used.

-

Analysis: The concentration of this compound and its metabolites, as well as neurotransmitters, can be quantified by comparing the peak areas of the samples to those of known standards.

Experimental Workflow Overview

The following diagram illustrates a typical experimental workflow for evaluating the antidepressant-like effects of this compound.

Conclusion

The preclinical data strongly suggest that this compound possesses significant antidepressant-like properties in various animal models. Its efficacy in both acute and chronic models, coupled with its distinct mechanism of action targeting the NR2B subunit of the NMDA receptor, highlights its potential as a novel therapeutic agent for depression. The modulation of key signaling pathways involved in neurogenesis and cell survival further supports its neurobiological plausibility as an antidepressant. Further research is warranted to fully elucidate its therapeutic potential and translate these preclinical findings to clinical populations.

References

A Technical Guide to the Physiological Role of GluN2B Receptors and the Pharmacology of (R,R)-Traxoprodil

Abstract

The N-methyl-D-aspartate (NMDA) receptor is a critical mediator of excitatory synaptic transmission, playing pivotal roles in synaptic plasticity, learning, and memory. The functional diversity of NMDA receptors is largely determined by the composition of their GluN2 subunits. This guide focuses on the GluN2B subunit, detailing its unique physiological functions, its involvement in both health and disease, and its downstream signaling pathways. Furthermore, we provide a comprehensive overview of (R,R)-Traxoprodil (also known as CP-101,606), a potent and selective antagonist of GluN2B-containing NMDA receptors. This document synthesizes pharmacological data, outlines key experimental methodologies for studying GluN2B receptors, and presents signaling and metabolic pathways through structured diagrams, serving as a technical resource for researchers and drug development professionals.

The Physiological Significance of the GluN2B Subunit

NMDA receptors are heterotetrameric ion channels composed of two obligatory GluN1 subunits and two variable GluN2 (A-D) or GluN3 (A-B) subunits.[1] The GluN2B subunit is predominantly expressed in immature neurons and remains in certain brain regions, like the hippocampus and forebrain, throughout adulthood.[1][2] Its presence confers distinct biophysical properties to the NMDA receptor, including a higher affinity for glutamate (B1630785), slower channel deactivation kinetics, and greater calcium permeability compared to GluN2A-containing receptors.[2]

The large intracellular C-terminal domain of the GluN2B subunit is a crucial hub for protein-protein interactions, linking the receptor to a complex network of downstream signaling molecules that are critical for synaptic plasticity and cell fate determination.[3][4]

Role in Synaptic Plasticity

GluN2B-containing NMDA receptors are key regulators of bidirectional synaptic plasticity, the cellular basis for learning and memory.[4][5]

-

Long-Term Potentiation (LTP): While the role can be complex, GluN2B is implicated in LTP induction, partly due to its high affinity for Calcium/calmodulin-dependent protein kinase II (CaMKII), a critical kinase for LTP.[3][6]

-

Long-Term Depression (LTD): GluN2B is strongly associated with the induction of LTD.[5][7][8] This is mediated through specific signaling complexes, such as the interaction with Ras Guanine Nucleotide Releasing Factor 1 (RasGRF1), which activates the p38 MAPK pathway.[3]

-

Metabotropic Function: Evidence suggests that GluN2B can mediate a calcium-independent, metabotropic form of LTD through glutamate binding alone, without channel opening.[3]

Function in Neuronal Development and Survival

The expression of GluN2B is tightly regulated during development, with its levels being highest early in life.[6] It plays a crucial role in cortical development and function.[6] The subunit also has a dual role in neuronal survival and death. Overactivation of extrasynaptic GluN2B-containing receptors is strongly linked to excitotoxic neuronal death, a process implicated in ischemic stroke and neurodegenerative diseases.[1][4][9] Conversely, synaptic NMDA receptors, including those with GluN2B, are often associated with neuroprotective signaling.[9]

Involvement in Neurological and Psychiatric Disorders

Dysregulation of GluN2B function is implicated in a variety of central nervous system disorders.

-

Alzheimer's and Parkinson's Diseases: Altered GluN2B function is linked to the pathophysiology of neurodegenerative diseases.[10][11]

-

Depression: GluN2B has emerged as a key target in the rapid antidepressant effects of NMDA receptor antagonists like ketamine.[12][13] Selective antagonism of GluN2B itself has been shown to produce antidepressant-like effects.[13][14]

-

Schizophrenia: Given the role of GluN2B in cognitive processes like behavioral flexibility, its hypofunction may contribute to the cognitive deficits observed in schizophrenia.[4][15]

This compound (CP-101,606): A Selective GluN2B Antagonist

This compound is a potent, non-competitive, and highly selective antagonist of NMDA receptors containing the GluN2B subunit.[14][16][17] It is an analogue of ifenprodil (B1662929) and binds to the interface between the GluN1 and GluN2B N-terminal domains.[4]

Preclinical and Clinical Development

Traxoprodil (B148271) demonstrated significant neuroprotective effects in animal models of head injury and stroke.[16][18] It also showed antidepressant-like activity in preclinical behavioral tests, such as the forced swim test.[14][19]

Clinical trials investigated Traxoprodil for traumatic brain injury (TBI) and treatment-resistant depression.

-

Traumatic Brain Injury: A large, randomized, placebo-controlled trial in patients with severe TBI showed a trend towards a favorable outcome and reduced mortality in the Traxoprodil-treated group, but the results did not reach statistical significance.[18]

-

Depression: A single intravenous infusion of Traxoprodil produced rapid and significant antidepressant effects in patients with treatment-resistant depression.[13][17]

Despite these promising findings, clinical development was halted, primarily due to modest efficacy in the TBI trial and observations of EKG abnormalities (QTc prolongation).[17]

Quantitative Data

Table 1: Pharmacological Profile of Selected GluN2B Antagonists

| Compound | Receptor Subtype | Assay Type | IC₅₀ / Kᵢ (nM) | Selectivity (vs. GluN2A) | Reference(s) |

| This compound (CP-101,606) | GluN1/GluN2B | Glutamate-induced toxicity | 11 | >1000-fold | [16] |

| Ro 25-6981 | GluN1/GluN2B | Cell-based assay | 53.7 | >1000-fold | [4][20] |

| Ifenprodil | GluN1/GluN2B | Binding assay | ~10-50 | ~200-400-fold | [9] |

| Pip18 | GluN1/GluN2B | Cell-based assay | 9.5 | No detectable antagonism | [20] |

Table 2: Pharmacokinetic Parameters of this compound in Humans

| Parameter | CYP2D6 Extensive Metabolizers (EMs) | CYP2D6 Poor Metabolizers (PMs) | Reference(s) |

| Oral Bioavailability | Nonlinear, dose-dependent (~23% to 62%) | Linear, ~80% | [21] |

| Plasma Clearance (IV) | ~27 mL/min/kg | ~4 mL/min/kg | [21] |

| Elimination Half-life (t½) | ~2-4 hours | ~27 hours | [21][22] |

| Primary Metabolism | CYP2D6-mediated oxidation | Direct conjugation (glucuronidation/sulfation) | [22][23] |

| % Unchanged Drug in Excreta | ~7% | ~50% | [22] |

Key Experimental Protocols

Protocol: Competitive Radioligand Binding Assay for GluN2B

This protocol determines the affinity of a test compound (e.g., Traxoprodil) for the GluN2B receptor.

-

Membrane Preparation: Homogenize brain tissue (e.g., rat forebrain) or cultured cells expressing recombinant GluN1/GluN2B receptors in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris. Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. Wash the pellet by resuspension and recentrifugation. Finally, resuspend the membrane pellet in assay buffer.

-

Binding Reaction: In a 96-well plate, combine the membrane preparation, a specific GluN2B radioligand (e.g., [³H]Ro 25-6981 or [³H]ifenprodil) at a concentration near its Kd, and varying concentrations of the unlabeled test compound.

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Separation: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), washing immediately with ice-cold assay buffer to separate bound from free radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail. Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Determine non-specific binding using a high concentration of a known saturating ligand. Subtract non-specific binding from total binding to get specific binding. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to calculate the IC₅₀, which can be converted to a Kᵢ (inhibitory constant) using the Cheng-Prusoff equation.[24]

Protocol: Whole-Cell Patch-Clamp Recording in Hippocampal Slices

This protocol measures the effect of a GluN2B antagonist on NMDA receptor-mediated synaptic currents.

-

Slice Preparation: Anesthetize and decapitate a juvenile rodent (e.g., P14-P21 rat).[7] Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (ACSF). Cut coronal or sagittal hippocampal slices (e.g., 300-400 µm thick) using a vibratome. Transfer slices to a holding chamber with oxygenated ACSF at room temperature for at least 1 hour to recover.

-

Recording: Transfer a single slice to a recording chamber on the stage of an upright microscope, continuously perfused with oxygenated ACSF. Visualize CA1 pyramidal neurons using differential interference contrast (DIC) optics.

-

Whole-Cell Configuration: Using a glass micropipette (3-5 MΩ resistance) filled with an internal solution (containing Cs⁺ to block K⁺ channels), establish a whole-cell patch-clamp recording from a CA1 neuron. Clamp the cell at a positive holding potential (e.g., +40 mV) to relieve the Mg²⁺ block of NMDA channels. Include a GABAA receptor antagonist (e.g., picrotoxin) and an AMPA receptor antagonist (e.g., CNQX) in the ACSF to isolate NMDA receptor-mediated excitatory postsynaptic currents (EPSCs).[25]

-

Synaptic Stimulation: Place a stimulating electrode in the Schaffer collateral pathway. Deliver electrical pulses to evoke synaptic responses.

-

Pharmacology: After establishing a stable baseline of NMDA EPSCs, perfuse the slice with ACSF containing the GluN2B antagonist (e.g., this compound or Ro 25-6981) at a known concentration. Record the change in the EPSC amplitude.

-

Data Analysis: Measure the peak amplitude of the averaged EPSCs before (baseline) and during drug application. Express the drug effect as a percentage reduction from the baseline amplitude.

Protocol: Forced Swim Test (FST) in Mice

This protocol assesses the antidepressant-like activity of a compound.[14]

-

Apparatus: Use a transparent glass cylinder (e.g., 25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm, making it impossible for the mouse to touch the bottom or escape.

-

Acclimation and Dosing: Allow animals (e.g., adult male C57BL/6 mice) to acclimate to the testing room for at least 1 hour. Administer the test compound (e.g., Traxoprodil, 20-40 mg/kg) or vehicle (e.g., saline) via intraperitoneal (i.p.) injection at a set time (e.g., 60 minutes) before the test.[14][19]

-

Test Procedure: Gently place each mouse into the cylinder of water for a 6-minute session. The session is typically video-recorded for later analysis.

-

Behavioral Scoring: A trained observer, blind to the treatment conditions, scores the behavior during the final 4 minutes of the 6-minute test. The primary measure is "immobility time," defined as the period when the mouse ceases struggling and remains floating motionless, making only small movements necessary to keep its head above water.

-

Data Analysis: Compare the mean immobility time between the drug-treated group and the vehicle-treated group using an appropriate statistical test (e.g., t-test or ANOVA). A significant reduction in immobility time is interpreted as an antidepressant-like effect. It is crucial to also run a separate locomotor activity test to ensure the compound does not produce a general increase in motor activity, which could confound the FST results.[14]

Visualizations: Pathways and Workflows

Diagram 1: GluN2B Signaling in Synaptic Plasticity

Caption: Downstream signaling of GluN2B receptors in synaptic plasticity.

Diagram 2: Drug Discovery Workflow for a GluN2B Antagonist

Caption: A generalized workflow for the development of a GluN2B antagonist.

Diagram 3: this compound Metabolism in Humans

Caption: Differential metabolic pathways of this compound.

References

- 1. NMDA receptor - Wikipedia [en.wikipedia.org]

- 2. GluN2B-Containing NMDA Receptors Regulate AMPA Receptor Traffic through Anchoring of the Synaptic Proteasome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GluN2B-containing NMDARs in the mammalian brain: pharmacology, physiology, and pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | GluN2B-containing NMDARs in the mammalian brain: pharmacology, physiology, and pathology [frontiersin.org]

- 5. Frontiers | GluN2B-NMDAR subunit contribution on synaptic plasticity: A phenomenological model for CA3-CA1 synapses [frontiersin.org]

- 6. A critical role for GluN2B-containing NMDA receptors in cortical development and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Multiple roles of GluN2B-containing NMDA receptors in synaptic plasticity in juvenile hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. research.universityofgalway.ie [research.universityofgalway.ie]

- 9. GluN2A and GluN2B N-Methyl-D-Aspartate Receptor (NMDARs) Subunits: Their Roles and Therapeutic Antagonists in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GluN2A and GluN2B N-Methyl-D-Aspartate Receptor (NMDARs) Subunits: Their Roles and Therapeutic Antagonists in Neurological Diseases [mdpi.com]

- 11. Altered GluN2B NMDA receptor function and synaptic plasticity during early pathology in the PS2APP mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GluN2B-containing NMDA receptors regulate depression-like behavior and are critical for the rapid antidepressant actions of ketamine | eLife [elifesciences.org]

- 13. Antidepressant actions of ketamine: from molecular mechanisms to clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Traxoprodil, a selective antagonist of the NR2B subunit of the NMDA receptor, potentiates the antidepressant-like effects of certain antidepressant drugs in the forced swim test in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. CP-101606 Pfizer Inc - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Traxoprodil - Wikipedia [en.wikipedia.org]

- 18. The effect of the selective NMDA receptor antagonist traxoprodil in the treatment of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Chronic GluN2B Antagonism Disrupts Behavior in Wild-Type Mice Without Protecting Against Synapse Loss or Memory Impairment in Alzheimer's Disease Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Absolute oral bioavailability of traxoprodil in cytochrome P450 2D6 extensive and poor metabolisers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. The Use of Ligand Binding in Assays of NMDA Receptor Function | Springer Nature Experiments [experiments.springernature.com]

- 25. NMDA Receptor GluN2B (GluRε2/NR2B) Subunit Is Crucial for Channel Function, Postsynaptic Macromolecular Organization, and Actin Cytoskeleton at Hippocampal CA3 Synapses | Journal of Neuroscience [jneurosci.org]

(R,R)-Traxoprodil Derivatives and Structure-Activity Relationship: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R,R)-Traxoprodil and its derivatives, focusing on their structure-activity relationship (SAR) as selective antagonists of the N-methyl-D-aspartate (NMDA) receptor, specifically at the GluN2B subunit. Traxoprodil, also known as CP-101,606, emerged from research aimed at improving the selectivity and safety profile of the parent compound, ifenprodil (B1662929). This document delves into the quantitative data on the biological activity of these compounds, detailed experimental protocols for their evaluation, and visual representations of relevant biological pathways and experimental workflows.

Introduction to this compound and its Mechanism of Action

This compound is a potent and selective antagonist of the NMDA receptor, exhibiting high affinity for the GluN2B subunit.[1] The NMDA receptor, a ligand-gated ion channel, plays a crucial role in excitatory synaptic transmission, synaptic plasticity, and neuronal development.[2] Overactivation of NMDA receptors is implicated in a variety of neurological and psychiatric disorders, making them a key target for therapeutic intervention.[3] Traxoprodil and its derivatives act as non-competitive antagonists, binding to a modulatory site on the GluN2B subunit, distinct from the glutamate (B1630785) or glycine (B1666218) binding sites.[4] This selective antagonism offers the potential for therapeutic benefits with a reduced side-effect profile compared to non-selective NMDA receptor blockers.[4]

Structure-Activity Relationship (SAR) of Traxoprodil and Related Compounds

The development of Traxoprodil from its predecessor, ifenprodil, provided key insights into the SAR of this chemical class. The separation of NMDA receptor antagonist activity from α1-adrenergic receptor activity was a critical step in improving the therapeutic potential.[5] The following table summarizes the key structural modifications and their impact on the biological activity of ifenprodil and related compounds, providing a basis for understanding the SAR of this compound derivatives.

Table 1: Structure-Activity Relationship of Ifenprodil Analogs

| Compound/Modification | Chemical Structure/Description | NMDA Receptor Affinity (Ki or IC50) | α1-Adrenergic Receptor Affinity (Ki) | Selectivity (α1/NMDA) | Reference |

| Ifenprodil | (±)-erythro-4'-fluoro-4-(1-phenyl-2-methylaminopropyl)benzyl alcohol | ~100 nM (IC50) | ~50 nM | ~0.5 | [5] |

| threo-Ifenprodil | Diastereomer of ifenprodil | More potent and selective for NMDA receptor | Lower affinity | Higher | [5] |

| Fluorinated derivative 9 | threo-relative stereochemistry with additional fluorine | More potent than ifenprodil | Substantially lower affinity | Substantially higher | [5] |

| This compound | (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)propan-1-ol | High affinity for GluN2B subunit | Devoid of significant activity | High | [1] |

| Compound 14 | Minimalistic active structure | Nearly equivalent to ifenprodil | No selectivity | ~1 | [5] |

Experimental Protocols

This section details the methodologies for key experiments used in the synthesis and evaluation of this compound derivatives and other NMDA receptor modulators.

General Synthesis of Ifenprodil Analogs

The synthesis of ifenprodil analogs generally involves the reaction of a substituted benzaldehyde (B42025) with a Grignard or organolithium reagent derived from a protected aminohalide, followed by deprotection and further modifications. The stereochemistry is a critical aspect of the synthesis, often controlled through chiral auxiliaries or asymmetric synthesis techniques.[5]

Example Synthetic Step (Illustrative):

-

Grignard Reaction: A solution of a substituted bromobenzene (B47551) in anhydrous tetrahydrofuran (B95107) (THF) is slowly added to magnesium turnings to form the corresponding Grignard reagent.

-

Aldehyde Addition: The Grignard reagent is then reacted with a protected aminoaldehyde at low temperature (e.g., -78 °C) to form the desired alcohol.

-

Deprotection: The protecting group on the amine is removed under appropriate conditions (e.g., acid or hydrogenolysis) to yield the final product.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel.

NMDA Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the NMDA receptor, specifically the ifenprodil binding site on the GluN2B subunit.

Materials:

-

Rat brain cortical membranes (prepared from adult male Sprague-Dawley rats).

-

[³H]Ifenprodil (radioligand).

-

Test compounds (e.g., this compound derivatives).

-

Incubation buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize rat cerebral cortices in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation.

-

Assay Setup: In a 96-well plate, add the following in order:

-

Incubation buffer.

-

Test compound at various concentrations or vehicle (for total binding).

-

[³H]Ifenprodil at a final concentration close to its Kd.

-

Rat cortical membrane preparation.

-

For non-specific binding, add a high concentration of a known non-radioactive ligand (e.g., unlabeled ifenprodil).

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation.

Electrophysiological Recording of NMDA Receptor Currents

This protocol outlines the whole-cell patch-clamp technique to measure NMDA receptor-mediated currents in cultured neurons or brain slices and to assess the inhibitory effect of test compounds.

Materials:

-

Cultured neurons (e.g., hippocampal or cortical neurons) or acute brain slices.

-

External solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 glucose, pH 7.4).

-

Internal solution (e.g., containing in mM: 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2).

-

NMDA and glycine (co-agonists).

-

Tetrodotoxin (TTX) to block voltage-gated sodium channels.

-

Bicuculline or picrotoxin (B1677862) to block GABA-A receptors.

-

CNQX or NBQX to block AMPA/kainate receptors.

-

Test compounds.

-

Patch-clamp amplifier and data acquisition system.

Procedure:

-

Cell Preparation: Place the coverslip with cultured neurons or the brain slice in the recording chamber and perfuse with external solution.

-

Patch Pipette: Pull glass capillaries to create patch pipettes with a resistance of 3-5 MΩ when filled with internal solution.

-

Whole-Cell Configuration: Approach a neuron with the patch pipette and form a gigaohm seal. Rupture the cell membrane to achieve the whole-cell configuration.

-

Current Recording: Clamp the cell at a holding potential of -60 mV. Apply NMDA and glycine to the external solution to evoke an inward current.

-

Drug Application: After obtaining a stable baseline NMDA-evoked current, perfuse the test compound at various concentrations and record the inhibition of the current.

-

Data Analysis: Measure the peak amplitude of the NMDA-evoked current before and after drug application. Plot the percentage of inhibition as a function of the drug concentration to determine the IC50 value.

Visualizations of Pathways and Workflows

NMDA Receptor Signaling Pathway

References

- 1. Traxoprodil, a selective antagonist of the NR2B subunit of the NMDA receptor, potentiates the antidepressant-like effects of certain antidepressant drugs in the forced swim test in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NMDA receptor - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Antagonists selective for NMDA receptors containing the NR2B subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Separation of alpha 1 adrenergic and N-methyl-D-aspartate antagonist activity in a series of ifenprodil compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Long-Term Neurological Effects of (R,R)-Traxoprodil: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R,R)-Traxoprodil (also known as CP-101,606) is a selective, high-affinity antagonist of the N-methyl-D-aspartate (NMDA) receptor subunit 2B (NR2B). It has demonstrated rapid and robust antidepressant-like effects in preclinical models and has been investigated for its therapeutic potential in treatment-resistant depression and traumatic brain injury. As a modulator of the glutamatergic system, a critical understanding of the long-term neurological consequences of its administration is paramount for further drug development and clinical application. This technical guide synthesizes the available preclinical and clinical data on the long-term neurological effects of this compound, focusing on its impact on signaling pathways, synaptic plasticity, and behavior. Due to a scarcity of studies exceeding several weeks of administration, this paper will focus on the available sub-chronic data and extrapolate potential long-term implications, while also drawing insights from the broader class of NR2B antagonists.

Introduction

The glutamatergic system, particularly the N-methyl-D-aspartate (NMDA) receptor, is integral to synaptic plasticity, learning, and memory.[1][2] The NMDA receptor is a heteromeric ion channel, and its subunit composition dictates its physiological and pharmacological properties.[3] The NR2B subunit is predominantly expressed in the forebrain and is implicated in various neurological and psychiatric conditions.[3][4] this compound is a selective antagonist of the NR2B subunit, which has garnered significant interest for its potential as a rapid-acting antidepressant with a potentially more favorable side-effect profile than non-selective NMDA receptor antagonists like ketamine.[1][5][6]

While the acute effects of Traxoprodil are increasingly understood, its long-term neurological impact remains a critical area of investigation. This whitepaper aims to provide an in-depth overview of the current state of knowledge regarding the prolonged effects of this compound on the central nervous system.

Preclinical Data on Sub-Chronic Administration

The most comprehensive data on the effects of repeated Traxoprodil administration comes from a study by Wang et al. (2023), which investigated its effects in a chronic unpredictable mild stress (CUMS) mouse model of depression over 7, 14, and 21 days.[5][7]

Behavioral Effects

Sub-chronic administration of Traxoprodil demonstrated significant antidepressant-like effects in behavioral despair models.

Table 1: Effects of Sub-Chronic this compound on Depressive-Like Behaviors in CUMS Mice

| Duration of Treatment | Dose (mg/kg) | Forced Swim Test (FST) Immobility Time | Tail Suspension Test (TST) Immobility Time |

| 7 Days | 20 | Significantly Decreased (p < 0.001)[7] | Significantly Decreased (p < 0.05)[7] |

| 40 | Significantly Decreased (p < 0.001)[7] | Significantly Decreased (p < 0.001)[7] | |

| 14 Days | 20 | Significantly Decreased (p < 0.001)[7] | Significantly Decreased (p < 0.01)[7] |

| 40 | Significantly Decreased (p < 0.001)[7] | Significantly Decreased (p < 0.001)[7] | |

| 21 Days | 10 | Significantly Decreased[7] | Significantly Decreased[7] |

| 20 | More Pronounced Antidepressant Effects[5] | More Pronounced Antidepressant Effects[5] |

Note: The study by Wang et al. (2023) also included a 5 mg/kg fluoxetine (B1211875) group as a positive control, which showed significant effects at 21 days.[7]

Effects on Signaling Pathways

Traxoprodil's antidepressant effects appear to be mediated through the modulation of key intracellular signaling pathways involved in neurotrophy and cell survival.

The brain-derived neurotrophic factor (BDNF) and its downstream effectors, extracellular signal-regulated kinase (ERK) and cAMP-response element binding protein (CREB), are crucial for neuronal survival and plasticity.[5][7] Chronic stress has been shown to decrease the expression of these proteins, an effect that can be reversed by some antidepressants.[8]

Table 2: Effects of Sub-Chronic this compound on the BDNF/ERK/CREB Pathway in the Hippocampus of CUMS Mice

| Duration of Treatment | Dose (mg/kg) | BDNF Expression | p-ERK1/2 Expression | p-CREB Expression |

| 7 Days | 20 | Significantly Increased (p < 0.01)[7] | Significantly Increased (p < 0.01)[7] | No Significant Change[7] |

| 40 | Significantly Increased (p < 0.01)[7] | Significantly Increased (p < 0.01)[7] | Significantly Increased (p < 0.01)[7] | |

| 14 Days | 20 | Significantly Increased (p < 0.05)[7] | Significantly Increased (p < 0.01)[7] | Significantly Increased (p < 0.05)[7] |

| 40 | Significantly Increased (p < 0.01)[7] | Significantly Increased (p < 0.001)[7] | Significantly Increased (p < 0.05)[7] | |

| 21 Days | 10 | Reversed CUMS-induced decrease[7] | Reversed CUMS-induced decrease[7] | Reversed CUMS-induced decrease[7] |

| 20 | Reversed CUMS-induced decrease[7] | Reversed CUMS-induced decrease[7] | Reversed CUMS-induced decrease[7] |

Note: p-ERK1/2 and p-CREB refer to the phosphorylated (activated) forms of these proteins.

The protein kinase B (AKT)/Forkhead box O (FOXO) signaling pathway is critical for cell survival and apoptosis.[7] Chronic stress can increase the expression of pro-apoptotic factors.

Table 3: Effects of Sub-Chronic this compound on the AKT/FOXO Pathway in the Hippocampus of CUMS Mice

| Duration of Treatment | Dose (mg/kg) | AKT Expression | FOXO3a Expression |

| 7 Days | 20 | Decreased (p < 0.001)[7] | - |

| 40 | Decreased (p < 0.001)[7] | - | |

| 14 Days | 20 | Decreased (p < 0.001)[7] | - |

| 40 | Decreased (p < 0.001)[7] | - | |

| 21 Days | 10 | Significantly Decreased (p < 0.001)[7] | Decreased[7] |

| 20 | Significantly Decreased (p < 0.001)[7] | Decreased[7] |

Note: Decreased AKT and FOXO3a expression in the context of the CUMS model is indicative of a pro-survival and anti-apoptotic effect.

Experimental Protocols

Chronic Unpredictable Mild Stress (CUMS) Protocol

The CUMS protocol is a widely used animal model to induce depressive-like behaviors.[5][7] The protocol involves subjecting rodents to a series of mild, unpredictable stressors over several weeks.

References

- 1. Safety and Efficacy of the NMDA‐2b‐Selective Negative Allosteric Modulator BI 1569912: A Phase Ib Randomized Trial in Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NMDA receptor - Wikipedia [en.wikipedia.org]

- 3. Long-term plasticity of NMDA GluN2B (NR2B) receptor in anterior cingulate cortical synapses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Plasticity of NMDA receptor NR2B subunit in memory and chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Traxoprodil Produces Antidepressant-Like Behaviors in Chronic Unpredictable Mild Stress Mice through BDNF/ERK/CREB and AKT/FOXO/Bim Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Traxoprodil, a selective antagonist of the NR2B subunit of the NMDA receptor, potentiates the antidepressant-like effects of certain antidepressant drugs in the forced swim test in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Traxoprodil Produces Antidepressant-Like Behaviors in Chronic Unpredictable Mild Stress Mice through BDNF/ERK/CREB and AKT/FOXO/Bim Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

(R,R)-Traxoprodil in Traumatic Brain Injury Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Traumatic Brain Injury (TBI) initiates a complex cascade of secondary injuries, with excitotoxicity playing a pivotal role. Excessive release of the neurotransmitter glutamate (B1630785) leads to the overactivation of N-methyl-D-aspartate (NMDA) receptors, resulting in a massive influx of calcium ions (Ca2+) and subsequent neuronal death. (R,R)-Traxoprodil (also known as CP-101,606) is a potent and selective antagonist of the NMDA receptor subunit 2B (NR2B). This selectivity offers a targeted approach to mitigating the detrimental effects of glutamate excitotoxicity while potentially avoiding the side effects associated with non-selective NMDA receptor antagonists. Preclinical studies in various TBI models have demonstrated the neuroprotective potential of this compound, showing improvements in functional outcomes and reductions in neuronal damage. This guide provides an in-depth overview of the research, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.

Mechanism of Action and Signaling Pathways

Following a traumatic brain injury, damaged neurons release excessive amounts of glutamate into the synaptic cleft. This glutamate binds to NMDA receptors, which are crucial for synaptic plasticity but become overactivated in this pathological state. The NMDA receptors containing the NR2B subunit are particularly implicated in excitotoxic cell death.[1]

The binding of glutamate to the NR2B-containing NMDA receptor opens its ion channel, leading to a significant influx of Ca2+ into the neuron.[2][3] This calcium overload triggers a number of damaging downstream signaling cascades. This compound acts as a noncompetitive antagonist, binding to a site on the NR2B subunit to prevent this channel activation and subsequent Ca2+ influx.[4] By blocking this initial step, Traxoprodil (B148271) inhibits multiple neurotoxic pathways, including the activation of calpains and the ERK signaling pathway, and modulates autophagy and apoptosis.[1][5]

Quantitative Data from Preclinical and Clinical Studies

The neuroprotective effects of this compound have been quantified in both animal models and human clinical trials. The data highlights its potential to reduce brain damage and improve functional outcomes.

| Study Type | Model / Population | Drug Administration | Key Quantitative Outcomes | Reference |

| Preclinical | Rat Cortical Compression Ischemia | Intravenous doses of 1, 5, 10, and 20 mg/kg | Dose-dependent improvement in functional recovery (beam walking test). Protection against ischemic brain damage in the cerebral cortex, hippocampus, and thalamus. | [6] |

| Preclinical | Rat Subdural Hematoma | Infusion 30 mins post-injury (low and high dose) | Reduction of ischemic brain damage by 29% (low dose) and 37% (high dose). | [2] |

| Clinical Trial | Severe TBI Patients (GCS 4-8) | 72-hour intravenous infusion within 8 hours of injury | 7.5% increase in favorable outcome (dGOS at last visit, p=0.07). 7% lower mortality rate compared to placebo (p=0.08). | [7] |

Experimental Protocols

Standardized and reproducible animal models are essential for evaluating the efficacy of neuroprotective agents like this compound. The following are overviews of commonly used models and a general experimental workflow.

Key Traumatic Brain Injury Models

-

Controlled Cortical Impact (CCI): This model uses a pneumatically or electromagnetically driven piston to directly impact the exposed dura of an animal's brain.[8][9] The CCI model allows for precise control over injury parameters such as impact velocity, depth, and duration, resulting in a reproducible cortical contusion similar to what is seen in some human TBIs.[8][9]

-

Fluid Percussion Injury (FPI): The FPI model involves applying a transient fluid pressure pulse to the dura, which can be administered centrally or laterally.[10] This creates a combination of focal and diffuse brain injury, mimicking aspects of concussive injuries in humans.[10]

General Experimental Workflow

A typical preclinical study evaluating this compound would follow these steps:

-

Animal Preparation: Anesthetized rodents (rats or mice) undergo a craniotomy to expose the dura mater.

-

Induction of TBI: A TBI is induced using either the CCI or FPI method with precisely controlled parameters.

-

Drug Administration: this compound or a vehicle control is administered at a predetermined time point post-injury (e.g., 15-30 minutes). Administration is typically intravenous or intraperitoneal.

-

Behavioral Assessment: Neurological function is assessed at various time points post-injury using standardized tests such as the Neurological Severity Score (NSS) or beam walking tests.

Conclusion and Future Directions